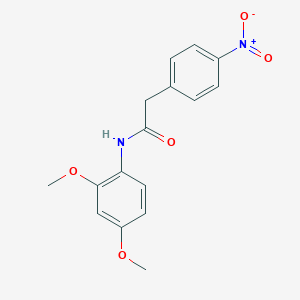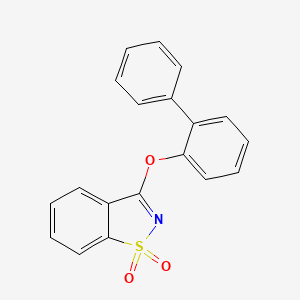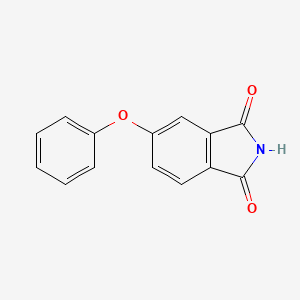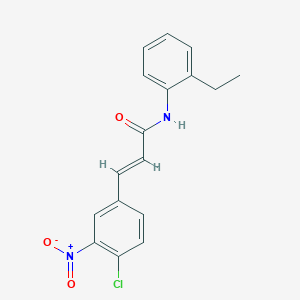
2-(4-methoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has shown great potential in scientific research. This compound is also known as harmine, and it belongs to the beta-carboline family of compounds. Harmine has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
Harmine works by inhibiting the enzyme monoamine oxidase (MAO), which breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, harmine can increase the levels of these neurotransmitters in the brain, which can have a variety of effects. Harmine has also been found to inhibit the protein kinase DYRK1A, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Harmine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Harmine has also been found to have anti-cancer effects by inducing apoptosis (cell death) in cancer cells. It has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using harmine in lab experiments is that it is relatively easy to synthesize and purify. It is also a well-studied compound, so there is a lot of existing research on its properties and effects. However, one limitation of using harmine is that it can have off-target effects due to its inhibition of MAO. This can make it difficult to interpret the results of experiments, as it may not be clear whether the effects observed are due to harmine specifically or to its effects on neurotransmitter levels.
Direcciones Futuras
There are many potential future directions for research on harmine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties, and it may be possible to develop harmine-based drugs for cancer therapy. Additionally, harmine may have applications in the field of regenerative medicine, as it has been shown to increase the production of BDNF, which is important for the growth and survival of neurons. Overall, harmine is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
Harmine can be synthesized from the plant Peganum harmala, which is commonly known as Syrian rue. The seeds of this plant contain harmine and other beta-carbolines, which can be extracted using various methods. One of the most common methods is the acid-base extraction method, which involves using a strong acid to extract the alkaloids from the seeds, followed by a base to extract harmine specifically.
Aplicaciones Científicas De Investigación
Harmine has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, among others. Harmine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective effects and can increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Propiedades
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-11-15(7-8-20(14)23-2)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIJHCRYJCWAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355131 |
Source


|
| Record name | AC1LGBKZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5285-15-4 |
Source


|
| Record name | AC1LGBKZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)



![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)


![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)

